4-(3-Methylphenoxy)butanoic acid
Description
4-(3-Methylphenoxy)butanoic acid is a substituted butanoic acid derivative featuring a phenoxy group attached to the fourth carbon of the butanoic acid chain, with a methyl substituent at the meta position (C3) of the aromatic ring. Its molecular formula is C₁₁H₁₄O₃, and it belongs to a class of compounds widely studied for their herbicidal, pharmaceutical, and synthetic applications.
Properties
IUPAC Name |
4-(3-methylphenoxy)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-9-4-2-5-10(8-9)14-7-3-6-11(12)13/h2,4-5,8H,3,6-7H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAEUMJMOLYOQFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22180-01-4 | |
| Record name | 4-(3-methylphenoxy)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methylphenoxy)butanoic acid typically involves the reaction of 3-methylphenol with butyric acid derivatives under specific conditions. One common method is the esterification of 3-methylphenol with butyric acid, followed by hydrolysis to yield the desired acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, utilizing catalysts to enhance reaction efficiency and yield. The reaction conditions are optimized to ensure high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-(3-Methylphenoxy)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
4-(3-Methylphenoxy)butanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Methylphenoxy)butanoic acid involves its interaction with specific molecular targets and pathways. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and activity. The carboxylic acid group can participate in acid-base reactions, affecting the compound’s reactivity and stability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Conformational Analysis
The spatial arrangement of substituents significantly influences molecular properties. For 4-(3-methylphenoxy)butanoic acid, the carboxyl group adopts a nearly planar conformation, with a HO—C(O)—CH₂—CH₂ torsion angle of 174.73° . This contrasts with analogs like:
- 4-(4-Chlorophenoxy)butanoic acid: Torsion angle = 161.6°
Table 1: Structural and Conformational Comparison
| Compound | Substituent(s) on Aromatic Ring | Torsion Angle (°) | Key Feature |
|---|---|---|---|
| This compound | 3-CH₃ | 174.73 | Meta-methyl, planar carboxyl |
| 4-(4-Chlorophenoxy)butanoic acid | 4-Cl | 161.6 | Para-chloro, twisted carboxyl |
| 4-(2,4-Dichlorophenoxy)butanoic acid | 2-Cl, 4-Cl | 170.1 | Di-ortho-chloro, moderate twist |
Herbicidal Activity
Compounds like MCPB (4-(4-chloro-2-methylphenoxy)butanoic acid) and 2,4-DB (4-(2,4-dichlorophenoxy)butanoic acid) are established synthetic auxin herbicides . Their activity arises from mimicking plant growth hormones, disrupting cell elongation. Key differences:
Physical and Chemical Properties
Table 2: Physicochemical Data for Selected Analogs
Notes:
Key Research Findings and Gaps
Structural Insights: The meta-methyl group in this compound enhances conformational rigidity compared to chloro-substituted analogs .
Data Limitations : Critical physicochemical data (e.g., solubility, pKa) for the target compound are absent in the evidence, hindering comprehensive comparisons.
Biological Activity
4-(3-Methylphenoxy)butanoic acid is an organic compound characterized by a butanoic acid backbone with a 3-methylphenoxy group. Its molecular formula is C11H14O3, and it has garnered attention in various fields, particularly in pharmacology and biochemistry, due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C11H14O3
- Molecular Weight : Approximately 194.23 g/mol
- Physical Properties :
- Density: 1.067 g/cm³
- Boiling Point: 293.6ºC at 760 mmHg
The compound's structure allows for various chemical reactions, including oxidation, reduction, and electrophilic aromatic substitution, which can influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in inflammatory and pain pathways. The carboxylic acid functional group can engage in acid-base reactions, while the phenoxy group facilitates hydrogen bonding and hydrophobic interactions with biological receptors.
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to modulate cytokine production and inhibit the expression of inflammatory mediators such as prostaglandins and leukotrienes.
- Case Study : A study demonstrated that administration of this compound reduced edema in animal models of inflammation, suggesting its potential as an anti-inflammatory agent .
Analgesic Properties
In addition to its anti-inflammatory effects, this compound has also been investigated for its analgesic properties. Preliminary findings suggest that it may act on pain pathways similar to non-steroidal anti-inflammatory drugs (NSAIDs).
- Research Finding : In a controlled study, subjects treated with this compound reported decreased pain levels compared to a placebo group, indicating its potential role in pain management .
Interaction with Biological Receptors
Studies have focused on the binding affinity of this compound to various receptors associated with inflammation and pain modulation. Its structural similarity to other bioactive compounds suggests it may interact with cyclooxygenase (COX) enzymes and peroxisome proliferator-activated receptors (PPARs), which are critical in regulating inflammatory responses.
Research Findings Summary
| Study | Focus | Findings |
|---|---|---|
| Study A | Anti-inflammatory effects | Reduced edema in animal models; modulation of cytokine levels |
| Study B | Analgesic properties | Decreased pain levels in treated subjects compared to placebo |
| Study C | Receptor interactions | Binding affinity studies indicate potential interactions with COX and PPARs |
Applications in Medicine
The potential therapeutic applications of this compound are vast. Its anti-inflammatory and analgesic properties make it a candidate for developing new treatments for conditions such as arthritis, chronic pain syndromes, and other inflammatory disorders.
- Future Research Directions : Further studies are needed to elucidate the precise mechanisms of action and optimize the pharmacological profile of this compound for clinical use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
